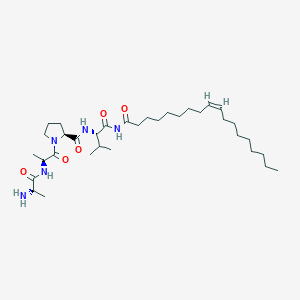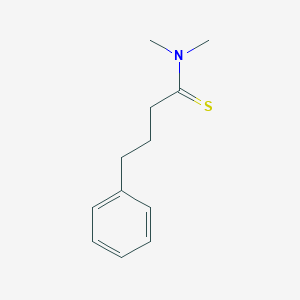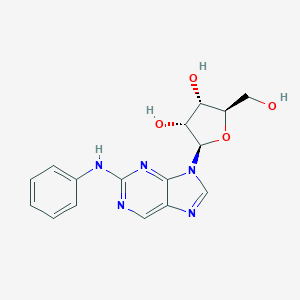
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound that has gained significant attention in scientific research. It is a purine nucleoside analogue that has been synthesized and studied for its potential applications in medicine and biochemistry.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is not fully understood. It is believed to work by inhibiting viral DNA synthesis, which prevents the virus from replicating. It may also work by inhibiting the activity of enzymes involved in DNA synthesis in cancer cells.
Biochemical and Physiological Effects:
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of thymidine kinase, an enzyme involved in viral DNA synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in lab experiments is its high potency against viruses and cancer cells. It is also relatively easy to synthesize. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. One direction is to further investigate its potential as an antiviral agent, particularly against emerging viral infections such as COVID-19. Another direction is to explore its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of (2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves the reaction of 2-amino-6-chloropurine with aniline in the presence of a base, followed by the reaction of the resulting compound with 2,3,4,5-tetra-O-acetyl-1,6-dihydroxyhexane. The product is then deacetylated to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been studied for its potential applications in medicine and biochemistry. It has been shown to have antiviral activity against various viruses such as herpes simplex virus, varicella-zoster virus, and cytomegalovirus. It has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
114300-71-9 |
|---|---|
Produktname |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Molekularformel |
C16H17N5O4 |
Molekulargewicht |
343.34 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H17N5O4/c22-7-11-12(23)13(24)15(25-11)21-8-18-10-6-17-16(20-14(10)21)19-9-4-2-1-3-5-9/h1-6,8,11-13,15,22-24H,7H2,(H,17,19,20)/t11-,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
WGYVNLWYYLACQQ-QJPTWQEYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Synonyme |
2'-deoxy-N(2)-phenylguanosine N(2)-phenyl-2'-deoxyguanosine PhdG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



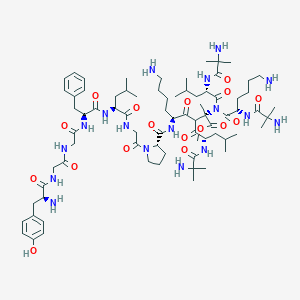
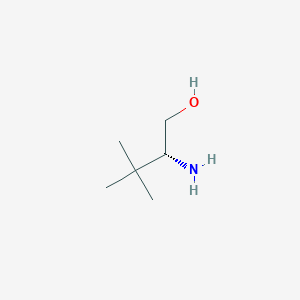

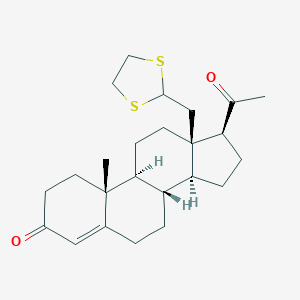



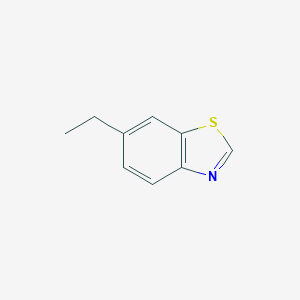
![(1R)-1-Phenyl-2-[(2R)-piperidin-2-yl]ethanol](/img/structure/B53271.png)
![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
